Cas no 1261920-19-7 (2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid)
2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1261920-19-7
- DTXSID60687270
- SCHEMBL2556715
- 5-(2-FORMYLTHIOPHEN-4-YL)-2-AMINOISONICOTINIC ACID
- 5-(2-Formylthiophen-4-yl)-2-aminoisonicotinic acid, 95%
- MFCD18317143
- 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid
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- MDL: MFCD18317143
- Inchi: 1S/C11H8N2O3S/c12-10-2-8(11(15)16)9(3-13-10)6-1-7(4-14)17-5-6/h1-5H,(H2,12,13)(H,15,16)
- InChI Key: MLJMDVOLTAQAAO-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1)C1C=NC(=CC=1C(=O)O)N
Computed Properties
- Exact Mass: 248.02556330Da
- Monoisotopic Mass: 248.02556330Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 122Ų
2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB323672-5 g |
5-(2-Formylthiophen-4-yl)-2-aminoisonicotinic acid, 95%; . |
1261920-19-7 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB323672-5g |
5-(2-Formylthiophen-4-yl)-2-aminoisonicotinic acid, 95%; . |
1261920-19-7 | 95% | 5g |
€1159.00 | 2025-02-20 |
2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid Suppliers
2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid
Comprehensive Overview of 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid (CAS No. 1261920-19-7)
2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid (CAS No. 1261920-19-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique thiophene and pyridine moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Its formyl and carboxylic acid functional groups make it particularly valuable for cross-coupling reactions and drug design, aligning with current trends in precision medicine and small-molecule therapeutics.
In recent years, the demand for highly functionalized heterocycles like 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid has surged due to their applications in targeted drug delivery and bioconjugation. Researchers are particularly interested in its potential role in kinase inhibitor development, a hot topic in cancer research. The compound’s electron-rich aromatic system also makes it a candidate for organic electronics, such as OLEDs and sensors, addressing the growing need for sustainable materials.
The synthesis of CAS No. 1261920-19-7 typically involves multistep organic reactions, including Pd-catalyzed cross-coupling and selective oxidation. Its structural modularity allows for derivatization, enabling the creation of libraries for high-throughput screening (HTS). This aligns with the pharmaceutical industry’s shift toward AI-driven drug discovery, where fragment-based design and cheminformatics play pivotal roles.
From an analytical perspective, 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid exhibits distinct UV-Vis absorption and fluorescence properties, making it useful in probe development for biological imaging. Its solubility profile (moderate in polar solvents like DMSO) facilitates its use in in vitro assays, a key consideration for biopharmaceutical applications.
Environmental and regulatory aspects of this compound are also noteworthy. As the industry prioritizes green chemistry, researchers are exploring catalyst-free synthetic routes for derivatives of CAS No. 1261920-19-7. Its low toxicity profile (based on preliminary studies) positions it favorably for preclinical development, though further ADMET studies are warranted.
In summary, 2-Amino-5-(5-formylthiophen-3-yl)pyridine-4-carboxylic acid represents a convergence of medicinal chemistry, materials science, and analytical technology. Its adaptability to click chemistry and biocompatible conjugation underscores its relevance in modern theranostic platforms. As interest grows in personalized therapeutics and smart materials, this compound is poised to remain a focal point in interdisciplinary research.
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